molecular formula C7H4F5NaO2S B12850931 Sodium 4-(pentafluoro-l6-sulfanyl)benzoate

Sodium 4-(pentafluoro-l6-sulfanyl)benzoate

Cat. No.: B12850931
M. Wt: 270.15 g/mol
InChI Key: CDYLGXCNEXMPER-UHFFFAOYSA-M
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Description

Sodium 4-(pentafluoro-l6-sulfanyl)benzoate is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluorosulfanyl group onto a benzoate precursor. One common method includes the reaction of a benzoic acid derivative with a pentafluorosulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfanyl or thiol derivatives.

    Substitution: The pentafluorosulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Sodium 4-(pentafluoro-l6-sulfanyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

  • 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
  • 1-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzene

Comparison: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate stands out due to its specific structural features and the presence of the benzoate moiety, which can influence its reactivity and applications. Compared to similar compounds, it offers unique advantages in terms of stability and electronic properties, making it particularly suitable for use in advanced materials and electronic applications .

Properties

Molecular Formula

C7H4F5NaO2S

Molecular Weight

270.15 g/mol

IUPAC Name

sodium;4-(pentafluoro-λ6-sulfanyl)benzoate

InChI

InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

CDYLGXCNEXMPER-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(F)(F)(F)(F)F.[Na+]

Origin of Product

United States

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